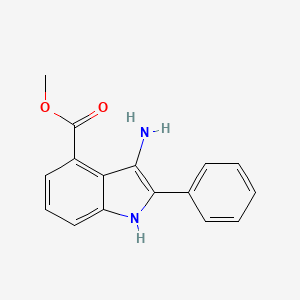

3-Amino-2-phenyl-1H-indole-4-carboxylic acid methyl ester

Beschreibung

3-Amino-2-phenyl-1H-indole-4-carboxylic acid methyl ester is an indole-derived compound featuring a phenyl group at the 2-position, an amino group at the 3-position, and a methyl ester at the 4-carboxylic acid position. Notably, its hydrochloride salt (this compound hydrochloride) has been listed in commercial catalogs, though discontinuation of stock was reported as of 2025 .

Eigenschaften

IUPAC Name |

methyl 3-amino-2-phenyl-1H-indole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-20-16(19)11-8-5-9-12-13(11)14(17)15(18-12)10-6-3-2-4-7-10/h2-9,18H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPJEWJUMBEVAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC(=C2N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-phenyl-1H-indole-4-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-2-phenyl-1H-indole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring, modifying its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-2-phenyl-1H-indole-4-carboxylic acid methyl ester has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals targeting various diseases.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Amino-2-phenyl-1H-indole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues in the Indole Family

The compound shares structural similarities with other indole-based methyl esters, such as:

- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid: This derivative lacks the 2-phenyl and 4-methyl ester groups but includes a chlorine substituent at the 7-position.

- 3-Formyl-1H-indole-2-carboxylate derivatives: Synthesized via condensation reactions with aminothiazolones, these compounds emphasize the versatility of the indole core in forming Schiff bases. However, the absence of a phenyl or amino group in these derivatives reduces steric hindrance compared to the target compound .

Methyl Esters of Fatty Acids and Other Carboxylic Acids

While unrelated in biological function, methyl esters of fatty acids (e.g., hexadecanoic acid methyl ester, 9-octadecenoic acid methyl ester) serve as benchmarks for chromatographic and spectroscopic comparisons:

- Hexadecanoic acid methyl ester (palmitic acid methyl ester): Widely detected in lipidomic studies (e.g., GC-MS analysis in liver and plasma samples), this ester exhibits simpler fragmentation patterns in mass spectrometry compared to aromatic indole esters .

- Torulosic acid methyl ester and Sandaracopimaric acid methyl ester : These diterpene-derived esters from plant resins demonstrate higher molecular weights and complex fragmentation due to fused ring systems, contrasting with the planar indole structure .

Functional Group Comparisons

- Phenyl vs.

Research Findings and Data Gaps

- Synthetic Accessibility: outlines methods for synthesizing indole-2-carboxylate derivatives via condensation with aminothiazolones. Adapting this protocol for the target compound would require optimization due to steric constraints from the 2-phenyl group.

- Analytical Challenges : GC-MS data for fatty acid methyl esters (e.g., arachidonic acid methyl ester ) highlight retention time and fragmentation differences compared to aromatic esters, suggesting distinct analytical protocols are needed for indole derivatives.

Biologische Aktivität

3-Amino-2-phenyl-1H-indole-4-carboxylic acid methyl ester (commonly referred to as the compound) is a notable indole derivative with various biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial activities.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the condensation of appropriate indole derivatives with amino acids or their esters. The compound serves as a versatile building block in organic synthesis, allowing for further modifications to enhance its biological activity.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, including:

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment. Notably, structural modifications, such as the introduction of halogen substituents on the phenyl ring, have been shown to enhance its potency against specific cancer types.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against a range of pathogens. It has been tested against multidrug-resistant strains of bacteria, showing varying degrees of effectiveness:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | 1 - 8 | Moderate to High |

| Escherichia coli | >64 | No significant activity |

| Klebsiella pneumoniae | >64 | No significant activity |

These results suggest that while the compound may not be effective against all Gram-negative bacteria, it holds promise against certain Gram-positive strains, particularly those resistant to conventional treatments.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its chemical structure. Modifications at various positions on the indole and phenyl rings can lead to enhanced or diminished biological effects. For example:

- Substitutions at the 4-position : Halogen groups (e.g., chloro or bromo) have been associated with increased anticancer activity due to their electron-withdrawing effects, which may stabilize reactive intermediates during metabolic processes.

- Amino group variations : The presence of different amino groups has been shown to affect both anticancer and antimicrobial activities, indicating that careful tuning of substituents can optimize efficacy.

Case Studies

Several studies have explored the potential of this compound in clinical settings:

- Study on HeLa Cells : A recent investigation revealed that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent.

- Antimicrobial Screening : In a study assessing various indole derivatives, this compound was highlighted for its selective activity against MRSA strains, showcasing its potential for development into a therapeutic agent for resistant infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Amino-2-phenyl-1H-indole-4-carboxylic acid methyl ester, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation reactions using precursors like 3-formyl-1H-indole-2-carboxylate derivatives. For example, refluxing with acetic acid and sodium acetate (3–5 hours) promotes cyclization and crystallization. The choice of solvent (e.g., acetic acid) and stoichiometric ratios (e.g., 1.1 equiv of aldehyde precursor) are critical for yield optimization .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Recrystallization from DMF/acetic acid mixtures improves purity (>97%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Assess purity using high-performance liquid chromatography with UV detection, targeting >97.0% purity thresholds .

- GC-MS : Resolve co-eluting impurities (e.g., methyl ester byproducts) using polar cyanosilicone columns, as described for fatty acid methyl ester (FAME) analysis .

- NMR/FTIR : Confirm functional groups (e.g., indole NH, ester carbonyl) and regiochemistry .

Q. What are the stability considerations for this compound under varying storage conditions?

- Storage Guidelines : Store at 2–8°C in airtight containers to prevent hydrolysis of the methyl ester group. Avoid prolonged exposure to moisture or light, which may degrade the indole core .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of substituents in derivative synthesis?

- Case Study : Substituting the 3-amino group with electrophilic moieties (e.g., iodobenzoate) alters reactivity. For example, methyl 3-amino-4-iodobenzoate derivatives require controlled halogenation conditions to avoid side reactions .

- Experimental Design : Use kinetic studies (e.g., time-resolved NMR) to track intermediates in thiazole-indole hybrid syntheses, as seen in analogous indole-thiazolylidene derivatives .

Q. What strategies resolve contradictions in spectral data between synthetic batches?

- Data Analysis : Discrepancies in -NMR shifts may arise from tautomerism in the indole ring or solvent effects. Compare spectra across multiple solvents (e.g., DMSO-d6 vs. CDCl3) and validate with X-ray crystallography, as demonstrated for imidazole-indole ethanol solvates .

- Troubleshooting : If GC-MS reveals unexpected peaks (e.g., decanoic acid methyl ester analogs), re-examine derivatization steps for unintended ester exchange .

Q. How can computational modeling guide the design of bioactive derivatives?

- Approach : Use molecular docking to predict interactions between the indole scaffold and biological targets (e.g., enzymes or receptors). For instance, 2-phenyl substituents may enhance hydrophobic binding, as seen in flavone-carboxylic acid derivatives .

- Validation : Synthesize predicted analogs (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl] derivatives) and test in vitro for activity .

Q. What advanced purification techniques address challenges in isolating polar byproducts?

- Methodology : Employ preparative HPLC with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate polar impurities. For scale-up, consider countercurrent chromatography (CCC), validated for indole alkaloid purifications .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.